molecular formula C10H7ClN2O2 B14650215 5-chloro-2-(2-nitroethenyl)-1H-indole CAS No. 53660-51-8

5-chloro-2-(2-nitroethenyl)-1H-indole

Cat. No.: B14650215
CAS No.: 53660-51-8
M. Wt: 222.63 g/mol
InChI Key: BFZLJPFRKNDPNE-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-nitroethenyl)-1H-indole is a synthetically crafted indole derivative designed for advanced research and development applications. The indole nucleus is a fundamental privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds, including neurotransmitters like serotonin, and various pharmaceuticals with antihypertensive, anti-inflammatory, and antimigraine properties . This particular compound features a chloro-substitution at the 5-position and a nitroethenyl functional group at the 2-position, which are common modifications used to fine-tune the molecule's electronic properties, reactivity, and binding affinity for biological targets. Indole derivatives are of significant interest in drug discovery due to their ability to interact with diverse enzymes and receptors . They are key structural motifs in molecules being investigated for treatments in areas such as cancer, neurological disorders, and cardiovascular diseases . Specifically, substituted indoles and their analogs have been studied as potential ligands for serotonin receptors (such as 5-HT6 and 5-HT7), which are prominent targets for neurological and psychiatric conditions . Furthermore, recent research highlights the role of specific indole structures as inhibitors for enzymes like ALOX15, potentially offering a path for developing substrate-selective anti-inflammatory agents . The functional groups on this molecule make it a valuable intermediate for further synthetic elaboration, such as in the construction of more complex heterocyclic systems or for use in conjugation reactions. This product is provided 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

CAS No.

53660-51-8

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

5-chloro-2-(2-nitroethenyl)-1H-indole

InChI

InChI=1S/C10H7ClN2O2/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13(14)15/h1-6,12H

InChI Key

BFZLJPFRKNDPNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2-nitroethenyl)-1H-indole typically involves the condensation of 5-chloroindole with nitroethene. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 5-chloro-2-(2-nitroethenyl)-1H-indole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Alkylation of Indole with Nitrostyrene

The compound is synthesized through Michael addition reactions of indole derivatives with nitrostyrene analogs. A representative procedure involves:

  • Reactants : Indole (1 mmol), β-nitrostyrene (2.1 mmol), acetic acid (10 μL), ethanol (1 mL)

  • Conditions : Reflux for 2–8 hours, monitored by TLC .

  • Purification : Filtration or chromatography (EtOAc/Hex 1:4) .

Key steps :

  • Nucleophilic attack of the indole’s α-carbon on the nitrostyrene’s β-position.

  • Proton transfer and stabilization via resonance, forming the nitroethenyl-indole adduct.

Reaction ParameterDetails
SolventEthanol
TemperatureReflux
Reaction Time2–8 h
YieldNot explicitly stated, but analogous reactions achieve >80%

Phosphorylation and Cyclization

The nitroethenyl group undergoes phosphorylation and 5-endo-trig cyclization under specific conditions:

  • Activation : Reaction with phosphoryl chloride (POCl₃) and base generates a phosphorylated nitronate intermediate .

  • Deprotonation : Adjacent carbon deprotonation forms an enamine species.

  • Elimination : Loss of phosphoryl moiety yields an oxime intermediate.

  • Cyclization : 5-endo-trig cyclization produces a spirocyclic iminium intermediate, which rearranges to form acetonitrile derivatives under basic conditions .

Mechanistic Pathway :

text
Nitroethenyl-indole → Nitronate → Phosphorylated nitronate → Enamine → Oxime → Spirocyclic iminium → Acetonitrile
StepKey Reagents/ConditionsProduct
Nitronate formationPOCl₃, basePhosphorylated nitronate
CyclizationBase-assisted ring cleavageAcetonitrile derivative

Reduction of the Nitro Group

While not explicitly detailed for this compound, analogous nitroethenyl-indoles undergo reductive elimination or hydrogenation to form aminoethyl derivatives. For example:

  • Catalytic hydrogenation (e.g., H₂, Pd/C) could reduce the nitro group to an amine.

  • Electrochemical reduction (e.g., indium/acid) may facilitate cyclization to form indole derivatives .

¹H NMR Data

For 5-chloro-2-(2-nitroethenyl)-1H-indole (Step 2 in ):

δ (ppm)Assignment
12.30Indole NH (s)
8.39Aromatic doublet (J=13.6Hz)
8.29Aromatic singlet
8.05Aromatic doublet (J=13.6Hz)
7.85Aromatic dd (J=10.2Hz, 2.4Hz)
7.53Aromatic dd (J=8.8Hz, 4.6Hz)
7.12Aromatic td (J=9.2Hz, 2.4Hz)

Scientific Research Applications

5-chloro-2-(2-nitroethenyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(2-nitroethenyl)-1H-indole is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and DNA.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent effects are compared below:

Compound Name Substituents Key Structural Features
5-Chloro-2-(2-nitroethenyl)-1H-indole 5-Cl, 2-(2-nitroethenyl) Electron-withdrawing nitroethenyl enhances electrophilicity; chloro directs further substitution .
5-Chloro-2-phenyl-1H-indole 5-Cl, 2-Ph Phenyl group provides steric bulk; moderate electron-withdrawing effect .
5-Chloro-3-nitro-1H-indole 5-Cl, 3-NO2 Nitro at position 3 alters electronic distribution vs. position 2; reduced conjugation with indole π-system .
5-Chloro-indole-2-carboxylates 5-Cl, 2-COOR Carboxylate esters improve solubility but reduce reactivity compared to nitroethenyl .

Spectroscopic Properties :

  • NMR: Nitroethenyl groups exhibit distinct deshielding in ¹³C-NMR (e.g., C-NO2 at δ ~147 ppm ), whereas phenyl substituents show aromatic proton signals at δ ~7.0–7.5 ppm .
  • Mass Spectrometry: HRMS of nitroethenyl derivatives shows characteristic fragmentation patterns (e.g., loss of NO2 group) .

Key Findings :

  • Nitro groups enhance cytotoxicity but may reduce selectivity. For example, 2-nitroethenyl-phenol shows moderate antimicrobial activity, whereas indole derivatives with carboxylates exhibit higher specificity for cancer cells .
  • Chloro substitution at position 5 improves metabolic stability and membrane permeability .

Physicochemical Properties

Compound Molecular Weight Solubility Stability
5-Chloro-2-(2-nitroethenyl)-1H-indole ~252.65* Low (lipophilic) Sensitive to light/heat (nitro group)
5-Chloro-2-phenyl-1H-indole 229.69 Moderate in DMSO Stable under inert conditions
5-Chloro-3-nitro-1H-indole 251.28 Low in H2O Hygroscopic

*Calculated based on formula C10H7ClN2O2.

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